2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

Catalog No.
S789364
CAS No.
782479-90-7
M.F
C12H19NOSi
M. Wt
221.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

CAS Number

782479-90-7

Product Name

2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

IUPAC Name

[2-(cyclopropylmethoxy)pyridin-3-yl]-trimethylsilane

Molecular Formula

C12H19NOSi

Molecular Weight

221.37 g/mol

InChI

InChI=1S/C12H19NOSi/c1-15(2,3)11-5-4-8-13-12(11)14-9-10-6-7-10/h4-5,8,10H,6-7,9H2,1-3H3

InChI Key

SWMZBIJARDLLKV-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=C(N=CC=C1)OCC2CC2

Canonical SMILES

C[Si](C)(C)C1=C(N=CC=C1)OCC2CC2

2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine (CAS: 782479-90-7) is a highly specialized, pre-functionalized heteroaromatic building block designed for advanced pharmaceutical and agrochemical synthesis [1]. Featuring both a lipophilic cyclopropylmethoxy ether at the 2-position and a bulky trimethylsilyl (TMS) group at the 3-position, this compound serves as a versatile intermediate for regioselective cross-coupling and directed metalation workflows. The TMS group functions as a robust, traceless directing group or an ipso-substitution target, while the cyclopropylmethoxy moiety provides metabolic stability and enhanced lipophilicity crucial for structure-activity relationship (SAR) optimization[1]. Procuring this dual-functionalized pyridine eliminates multiple early-stage synthetic steps, offering a streamlined, high-purity starting material for complex API manufacturing.

Attempting to substitute 2-(cyclopropylmethoxy)-3-(trimethylsilyl)pyridine with simpler analogs, such as 2-(cyclopropylmethoxy)pyridine or 2-chloro-3-(trimethylsilyl)pyridine, introduces significant process inefficiencies [1]. Using the non-silylated baseline (2-(cyclopropylmethoxy)pyridine) results in poor regiocontrol during downstream functionalization, typically yielding difficult-to-separate mixtures of 3- and 5-substituted isomers that drastically reduce the final yield. Conversely, starting with 2-chloro-3-(trimethylsilyl)pyridine requires an in-house nucleophilic aromatic substitution (SNAr) with cyclopropylmethanol. This step is sterically hindered by the adjacent TMS group, often stalling at sub-optimal yields and requiring hazardous reagents like sodium hydride [1]. Procuring the exact dual-functionalized compound is therefore critical for maintaining regiochemical purity and avoiding bottleneck reactions in scaled-up workflows.

Absolute Regiocontrol via TMS-Directed ipso-Substitution

The primary advantage of the 3-trimethylsilyl group is its ability to dictate absolute regioselectivity during electrophilic halogenation. When 2-(cyclopropylmethoxy)-3-(trimethylsilyl)pyridine is subjected to halodesilylation (e.g., using iodine monochloride), the TMS group is cleanly replaced, yielding the 3-iodo derivative with >95% regiochemical purity [1]. In contrast, attempting direct electrophilic iodination on the non-silylated comparator, 2-(cyclopropylmethoxy)pyridine, yields a problematic ~60:40 mixture of 3-iodo and 5-iodo regioisomers[1]. This necessitates extensive chromatographic purification and results in significant material loss.

Evidence DimensionRegioselectivity of halogenation
Target Compound Data>95% regiochemical purity (3-position)
Comparator Or Baseline2-(Cyclopropylmethoxy)pyridine (~60:40 mixture of 3- and 5-isomers)
Quantified Difference>35% improvement in target isomer yield
ConditionsElectrophilic halogenation (e.g., ICl, CH2Cl2)

Procuring the pre-silylated building block eliminates the need for complex downstream isomer resolution, directly improving the overall yield of active pharmaceutical ingredient (API) intermediates.

Bypassing Sterically Hindered Etherification Bottlenecks

Procuring 2-(cyclopropylmethoxy)-3-(trimethylsilyl)pyridine directly bypasses a notoriously inefficient in-house etherification step. Synthesizing this core from the common precursor 2-chloro-3-(trimethylsilyl)pyridine requires an SNAr reaction with cyclopropylmethanol. Due to the steric bulk of the adjacent TMS group, this reaction often stalls, capping yields at approximately 75-80% and leaving unreacted starting material that complicates purification[1]. By sourcing the pre-formed ether, procurement teams eliminate a low-yielding synthetic step, avoid the handling of strong bases (e.g., NaH) at scale, and ensure a 100% conversion baseline for subsequent steps.

Evidence DimensionStepwise yield of the etherification stage
Target Compound Data100% (procured as ready-to-use starting material)
Comparator Or Baseline2-Chloro-3-(trimethylsilyl)pyridine (max ~80% yield via in-house SNAr)
Quantified Difference~20% reduction in material loss during early-stage synthesis
ConditionsNucleophilic aromatic substitution (SNAr) with cyclopropylmethanol and strong base

Purchasing the pre-alkylated compound streamlines the manufacturing route, reducing solvent waste and bypassing a bottleneck reaction.

Enhanced Lipophilicity for SAR Optimization

In medicinal chemistry, the choice of alkoxy substituent significantly impacts the pharmacokinetic profile of the final molecule. Compared to the simpler baseline 2-methoxy-3-(trimethylsilyl)pyridine, the cyclopropylmethoxy group in 2-(cyclopropylmethoxy)-3-(trimethylsilyl)pyridine provides a structurally rigid, highly lipophilic vector. This substitution typically increases the calculated partition coefficient (clogP) by approximately 1.0 to 1.5 log units [1]. This targeted increase in lipophilicity is highly valued for improving membrane permeability and blood-brain barrier (BBB) penetration in central nervous system (CNS) drug discovery programs.

Evidence DimensionLipophilicity contribution (clogP)
Target Compound DataEnhanced lipophilicity (cyclopropylmethyl group)
Comparator Or Baseline2-Methoxy-3-(trimethylsilyl)pyridine (lower lipophilicity)
Quantified Difference~1.0 - 1.5 log unit increase in lipophilicity
ConditionsIn silico partition coefficient estimation

Selecting the cyclopropylmethoxy derivative provides a superior starting point for libraries targeting highly lipophilic or CNS-active receptors.

Synthesis of 3-Substituted 2-Pyridone Therapeutics

The compound is highly suited for the synthesis of 3-substituted 2-pyridones. Following directed functionalization at the 3-position (via the TMS group), the cyclopropylmethoxy ether can be selectively cleaved under specific acidic conditions to reveal the 2-pyridone core. This makes it an ideal precursor for developing kinase inhibitors and other therapeutics that rely on the 2-pyridone hydrogen-bonding motif [1].

Regiocontrolled Cross-Coupling for Agrochemicals

In agrochemical development, the TMS group serves as an excellent handle for ipso-halodesilylation, seamlessly generating a 3-halo-2-(cyclopropylmethoxy)pyridine intermediate. This intermediate is immediately ready for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the rapid assembly of complex, multi-ring agrochemical active ingredients without the interference of regioisomeric impurities[1].

CNS Drug Discovery Libraries

Due to the enhanced lipophilicity and metabolic stability conferred by the cyclopropylmethoxy group, this building block is a preferred starting material for central nervous system (CNS) drug discovery. It allows medicinal chemists to incorporate a rigid, lipophilic vector early in the synthesis, improving the probability of achieving the desired blood-brain barrier (BBB) permeability in the final drug candidates [1].

Wikipedia

2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

Dates

Last modified: 08-15-2023

Explore Compound Types